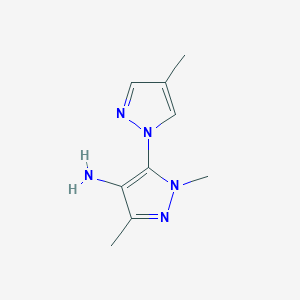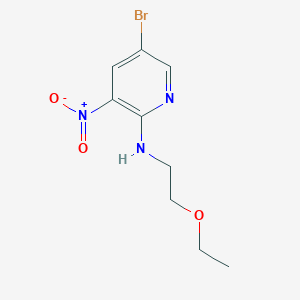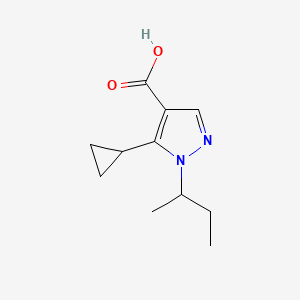
1-(1H-ピラゾール-1-イル)ピリジン-4-アミン
説明
2-(1H-pyrazol-1-yl)pyridin-4-amine is a chemical compound that has been studied for its potential pharmacological applications . It has been found in the context of research into adenosine A2A receptor antagonists for the treatment of Parkinson’s disease .
Synthesis Analysis
The synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine and related compounds has been a subject of research. For instance, a study has reported the synthesis and therapeutic potential of imidazole containing compounds . Another study discussed the structure-activity relationship data of M 4 mAChR PAMs based on the common 2-phenyl-3- (1 H -pyrazol-4-yl)pyridine scaffold .
Molecular Structure Analysis
The molecular structure of 2-(1H-pyrazol-1-yl)pyridin-4-amine is characterized by the presence of a pyrazole ring attached to a pyridine ring. The InChI code for this compound is 1S/C8H8N4/c9-7-2-4-10-8 (6-7)12-5-1-3-11-12/h1-6H, (H2,9,10) and its InChI key is WUXRMLYTUGMAPX-UHFFFAOYSA-N .
科学的研究の応用
有機合成と触媒
1-(1H-ピラゾール-1-イル)ピリジン-4-アミン: は、遷移金属触媒において汎用性の高い配位子として機能します。 内部アルキンとのRh(III)触媒によるC-H官能化反応に利用されています 。 このプロセスにより、C-Hアルケニル化生成物またはインダゾール生成物の発散合成が可能となり、複雑な有機分子の合成における化合物の有用性を示しています。
医薬品化学
ピラゾール部分は、さまざまな薬理作用を持つ化合物に存在することから、医薬品化学において不可欠です1-(1H-ピラゾール-1-イル)ピリジン-4-アミン誘導体は、抗菌性、抗炎症性、抗がん性、鎮痛性、抗けいれん性、駆虫性、抗酸化性、除草性などのさまざまな生物活性特性を示します 。 これにより、創薬と開発のための貴重な足場となります。
農薬化学
農薬化学の分野では、ピラゾール誘導体は除草活性で知られています1-(1H-ピラゾール-1-イル)ピリジン-4-アミンは、特定の雑草や害虫を標的にするように調整することができ、より効率的かつ環境に優しい農薬の開発に貢献します .
配位化学
この化合物は、さまざまな金属と錯体を形成する配位子として作用する配位化学においても重要です。 これらの錯体は、材料科学において不可欠な磁気的、電子的、構造的特性について研究できます .
有機金属化学
有機金属化学では、1-(1H-ピラゾール-1-イル)ピリジン-4-アミンは、触媒やポリマー合成において重要な有機金属化合物を合成するために使用されます。 金属と結合して安定な錯体を形成する能力は、この分野の発展に不可欠です .
抗リーシュマニア症および抗マラリア研究
最近の研究では、寄生虫病の治療におけるピラゾール誘導体の使用が検討されています1-(1H-ピラゾール-1-イル)ピリジン-4-アミンは、リーシュマニア症やマラリアなどの病気の原因となる寄生虫の増殖を抑制する可能性を示しており、これらの世界的な健康問題との闘いにおける大きな進歩です .
作用機序
Target of Action
Similar compounds have been known to target protein kinases .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through hydrogen bonding and other intermolecular forces . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Compounds with similar structures have been shown to affect various pathways, including those involved in cell signaling and metabolism .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary, affecting their bioavailability and overall effect.
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting enzyme activity or altering cell signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(1H-pyrazol-1-yl)pyridin-4-amine . For example, the compound’s activity can be affected by temperature, pH, and the presence of other molecules . Additionally, the compound’s stability can be influenced by storage conditions .
生化学分析
Biochemical Properties
2-(1H-pyrazol-1-yl)pyridin-4-amine plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with enzymes, proteins, and other biomolecules through its nitrogen atoms, which can coordinate with metal ions. For instance, it has been shown to form complexes with copper ions, which can then participate in catalytic oxidation reactions . These interactions are crucial for the compound’s role in facilitating biochemical transformations.
Cellular Effects
The effects of 2-(1H-pyrazol-1-yl)pyridin-4-amine on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce cell cycle arrest and inhibit the phosphorylation of key signaling proteins such as AKT and S6 . These actions suggest that 2-(1H-pyrazol-1-yl)pyridin-4-amine can alter cellular proliferation and metabolic activities.
Molecular Mechanism
At the molecular level, 2-(1H-pyrazol-1-yl)pyridin-4-amine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to coordinate with metal ions allows it to participate in redox reactions, thereby influencing enzyme activity and gene expression . These molecular interactions are fundamental to its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-pyrazol-1-yl)pyridin-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the peak intensity of its absorbance changes over time, indicating potential alterations in its chemical structure and activity . These temporal effects must be considered when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2-(1H-pyrazol-1-yl)pyridin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-proliferative activity in cancer cells . At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(1H-pyrazol-1-yl)pyridin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s interactions with metabolic enzymes can influence metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism . Understanding these pathways is essential for elucidating the compound’s biochemical roles.
Transport and Distribution
Within cells and tissues, 2-(1H-pyrazol-1-yl)pyridin-4-amine is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . The compound’s distribution patterns are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(1H-pyrazol-1-yl)pyridin-4-amine affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its biochemical effects . Understanding its localization is vital for optimizing its use in biochemical research and therapeutic applications.
特性
IUPAC Name |
2-pyrazol-1-ylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-2-4-10-8(6-7)12-5-1-3-11-12/h1-6H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXRMLYTUGMAPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1250667-45-8 | |
| Record name | 2-(1H-pyrazol-1-yl)pyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline](/img/structure/B1444930.png)

![3-[(6-Chloropyrimidin-4-yl)amino]propanamide](/img/structure/B1444932.png)

![2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1444935.png)





![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole](/img/structure/B1444945.png)
![2-[3-(Pyridin-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1444948.png)